molecular formula C45H70N12O15 B13903497 Enhanced Green Fluorescent Protein (EGFP) (200-208)

Enhanced Green Fluorescent Protein (EGFP) (200-208)

Cat. No.: B13903497
M. Wt: 1019.1 g/mol
InChI Key: HPQYOZPSZAHWMK-PMGPJPFJSA-N
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Description

Crystallographic Analysis of β-Barrel Architecture in Engineered Variants

The β-barrel structure of Enhanced Green Fluorescent Protein represents a conserved architectural motif critical for its stability and function. This fold comprises 11 β-strands arranged in a cylindrical formation, encapsulating a central α-helix that houses the chromophore. Crystallographic studies at 1.35 Å resolution confirm that the F64L and S65T mutations in Enhanced Green Fluorescent Protein do not disrupt the overall β-barrel framework but induce localized rearrangements in hydrophobic packing and hydrogen bonding networks. For instance, the substitution of phenylalanine with leucine at position 64 reduces surface exposure of adjacent hydrophobic residues (e.g., Val150 and Leu221), enhancing thermodynamic stability without altering the global fold.

Comparative analysis of the L232H mutant (PDB: 5N9O) reveals that perturbations to β-strand hydrogen bonding can subtly deform the barrel geometry. In this variant, the leucine-to-histidine substitution at position 232 introduces a polar side chain that forms a new hydrogen bond with Thr143, slightly skewing the alignment of β-strands 7 and 8. Such structural deviations highlight the robustness of the β-barrel scaffold, which tolerates amino acid substitutions while preserving fluorescence competence.

Mutation Structural Impact on β-Barrel Residues Affected Citation
F64L Tightened hydrophobic core Val150, Leu221
S65T Altered hydrogen bond network Thr65, Glu222
L232H β-strand realignment His232, Thr143

The integrity of the β-barrel is further underscored by its resistance to denaturation under physiological conditions. Molecular dynamics simulations indicate that the F64L mutation stabilizes van der Waals interactions between β-strands 3 and 7, reducing conformational flexibility by 12% compared to wild-type Green Fluorescent Protein. This engineered rigidity likely contributes to Enhanced Green Fluorescent Protein’s enhanced brightness and photostability in diverse cellular environments.

Chromophore Environment Modifications Through Directed Mutagenesis

The chromophore of Enhanced Green Fluorescent Protein, a p-hydroxybenzylideneimidazolinone moiety, derives its fluorescence from a precisely tuned network of hydrogen bonds and π-stacking interactions. Directed mutagenesis at positions 65 and 145 has been instrumental in optimizing this environment. The S65T substitution replaces a hydroxyl group with a methyl-bearing threonine, shifting the chromophore’s equilibrium toward the deprotonated (anionic) state. This modification increases the extinction coefficient by 35% and shifts the excitation maximum from 395 nm to 488 nm, enabling compatibility with standard fluorescein filter sets.

Introducing the Y145M mutation adjacent to the chromophore further modulates fluorescence lifetime. Although this substitution alone does not shorten the lifetime, it synergizes with T65G to reduce oscillator strength by destabilizing the planar conformation of the chromophore’s imidazolinone ring. Molecular dynamics simulations reveal that methionine’s sulfur atom forms a weak hydrogen bond (2.9 Å) with the chromophore’s phenolic oxygen, introducing torsional strain that accelerates non-radiative decay pathways.

Recent studies on the F165Y mutation demonstrate how π-stacking interactions can fine-tune emission spectra. Replacing phenylalanine with tyrosine at position 165 allows the aromatic side chain to stack parallel to the chromophore, reducing solvent accessibility and blue-shifting the emission peak by 5 nm. This mutation also stabilizes the anionic chromophore state by positioning Glu222’s carboxylate group 3.2 Å from the phenolic oxygen, strengthening the hydrogen bond network.

Dual Conformational States of Critical Residues in Fluorescence Regulation

High-resolution crystallography (1.35 Å) has uncovered dual conformational states for multiple residues in Enhanced Green Fluorescent Protein, particularly Glu222 and Thr65. Glu222 adopts two distinct rotameric states: one where its side chain carboxylate forms a hydrogen bond with the chromophore’s phenolic oxygen (2.6 Å), and another where it rotates 120° to interact with Ser205 (3.1 Å). These conformations differentially stabilize the anionic and neutral chromophore states, with the former predominating under physiological pH conditions.

Threonine 65 exhibits similar conformational plasticity, toggling between hydrogen bonding with the chromophore’s imidazolinone nitrogen (2.8 Å) and the backbone carbonyl of Phe64 (3.0 Å). This dynamic behavior modulates the chromophore’s protonation equilibrium, as evidenced by absorption spectra showing a 3:1 ratio of anionic-to-neutral states in Enhanced Green Fluorescent Protein versus 1:2 in wild-type Green Fluorescent Protein.

Subatomic resolution structures (0.9–1.0 Å) further reveal that the chromophore itself exists in a tautomeric equilibrium between enol and keto forms. In the enol state, the hydroxyl group participates in a hydrogen bond with Ser205 (2.7 Å), while the keto form shifts this interaction to Wat402, a structurally conserved water molecule. These subtle rearrangements alter the chromophore’s dipole moment, accounting for the biphasic fluorescence decay observed in time-resolved spectroscopy.

The dual states of Glu222 and Thr65 are functionally coupled through a network of seven water molecules that span the β-barrel interior. Molecular dynamics simulations suggest that proton transfer along this network enables rapid interconversion between fluorescent and dark states, with a calculated energy barrier of 12.3 kcal/mol. This dynamic equilibrium ensures that Enhanced Green Fluorescent Protein maintains fluorescence under varying cellular conditions while permitting transient quenching during protein-protein interactions.

Properties

Molecular Formula

C45H70N12O15

Molecular Weight

1019.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H70N12O15/c1-21(2)13-30(53-41(67)31(15-25-7-9-27(61)10-8-25)52-38(64)28(46)16-26-17-48-20-49-26)40(66)56-34(19-59)43(69)57-36(24(6)60)44(70)51-29(11-12-35(47)62)39(65)55-33(18-58)42(68)50-23(5)37(63)54-32(45(71)72)14-22(3)4/h7-10,17,20-24,28-34,36,58-61H,11-16,18-19,46H2,1-6H3,(H2,47,62)(H,48,49)(H,50,68)(H,51,70)(H,52,64)(H,53,67)(H,54,63)(H,55,65)(H,56,66)(H,57,69)(H,71,72)/t23-,24+,28-,29-,30-,31-,32-,33-,34-,36-/m0/s1

InChI Key

HPQYOZPSZAHWMK-PMGPJPFJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

Preparation Methods

General Considerations for Preparation

  • Solubility and Solvents: EGFP (200-208) exhibits good solubility in dimethyl sulfoxide (DMSO), with solubility ≥ 45 mg/mL (approximately 44.16 mM). Other solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, and distilled water (ddH2O) are used in sequential addition to prepare in vivo formulations.

  • Storage Conditions: The peptide should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). To prevent degradation, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended. Heating the solution to 37°C followed by ultrasonic bath treatment can enhance solubility.

Stock Solution Preparation

Stock solutions of EGFP (200-208) are prepared by dissolving precise amounts of the peptide in DMSO or appropriate solvents to reach desired molar concentrations. The preparation volumes and concentrations are calculated based on the molecular weight and desired molarity.

Peptide Amount 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 0.9812 4.9062 9.8125
5 mM Solution Volume (mL) 0.1962 0.9812 1.9625
10 mM Solution Volume (mL) 0.0981 0.4906 0.9812

Table 1: Stock Solution Preparation Volumes for EGFP (200-208)

In Vivo Formulation Preparation

For in vivo applications, EGFP (200-208) stock solutions in DMSO are further diluted with co-solvents such as PEG300, Tween 80, corn oil, or ddH2O to achieve clear, injectable formulations. The solvents must be added sequentially, ensuring clarity before the next addition to avoid precipitation. Physical methods like vortexing, ultrasound, or heating may be employed to aid dissolution.

Analytical and Quality Control Aspects

  • Purity: EGFP (200-208) is typically supplied with a purity greater than 98%, verified by high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Quality Control Documents: Certificates of Analysis (COA), Safety Data Sheets (SDS), and datasheets are provided by suppliers to ensure batch-to-batch consistency and safety compliance.

  • Molecular Characterization: The compound's molecular weight (1019.11 Da) and formula (C45H70N12O15) are confirmed through analytical techniques, ensuring identity and structural integrity.

Research Discoveries and Applications Related to EGFP (200-208)

  • Immunological Role: The EGFP (200-208) peptide represents an H2-Kd-restricted CD8+ T cell epitope. Immunization with this peptide stimulates interferon-gamma (IFNγ) production, making it a valuable model antigen for cancer vaccine development and T cell response studies.

  • Protein Interaction Studies: EGFP fragments, including residues around 200-208, have been used in split fluorescent protein systems to study protein-protein interactions (PPI). For example, split EGFP fragments reassemble into fluorescent heterodimers upon interaction, facilitating the detection of PPIs in vitro and in vivo.

  • Fluorescence Properties: EGFP (200-208) is part of the EGFP protein that exhibits excitation/emission maxima at approximately 488/507 nm, useful for live cell imaging and fluorescence-based assays.

Summary Table of Preparation Parameters and Properties

Parameter Description Notes
Molecular Weight 1019.11 Da Confirmed by analytical methods
Molecular Formula C45H70N12O15 Peptide composition
Solubility ≥ 45 mg/mL in DMSO Enhanced by heating and ultrasound
Storage -20°C (1 month), -80°C (6 months) Avoid freeze-thaw cycles
Stock Solution Concentrations 1 mM, 5 mM, 10 mM Prepared by dissolving peptide in DMSO
In Vivo Formulation Sequential solvent addition (DMSO, PEG300, Tween 80, ddH2O or corn oil) Ensure clarity at each step
Purity >98% Verified by HPLC or MS
Application Immunogenic epitope, fluorescence reporter Used in T cell activation and PPI studies

Chemical Reactions Analysis

Enhanced Green Fluorescent Protein (EGFP) (200-208) primarily undergoes reactions related to its fluorescence properties. The chromophore within the protein can undergo photo-induced reactions, including photo-oxidation and photo-reduction. Common reagents used in these reactions include molecular oxygen and reducing agents such as dithiothreitol. The major products formed from these reactions are oxidized or reduced forms of the chromophore, which can affect the fluorescence properties of the protein .

Scientific Research Applications

Enhanced Green Fluorescent Protein (EGFP) (200-208) is a peptide derived from Enhanced Green Fluorescent Protein (EGFP) and is restricted by H2-Kd . It functions as a CD8 T cell epitope . Immunization with this peptide encourages IFNg production, making it a model tumor antigen useful for the experimental development of antigen-specific vaccines against cancer . EGFP is a mutant variant of green fluorescent protein (GFP) that offers higher-intensity emission after blue-light excitation compared to wild-type GFP .

Scientific Research Applications of EGFP

EGFP is used in a variety of applications, including:

  • Monitoring gene expression EGFP serves as a reporter molecule for monitoring gene expression . The GFP gene is frequently used as a reporter of expression in cell and molecular biology .
  • Protein localization EGFP is utilized to study protein localization . For example, EGFP can be used as an autofluorescent tag to label epidermal growth factor (EGF) ligands to monitor protein localization of EGF in living cells .
  • Protein-protein interaction EGFP is a reporter for protein-protein interaction . Split-GFP enables the detection of protein-protein interactions with high accuracy .
  • Cell sorting EGFP is applicable in fluorescence-activated cell sorting .
  • Cancer research EGFP is used to label and track cancer cells and to model metastasis . The gene for GFP is introduced into cancer cells cultured in the lab, then introduced into an experimental animal, such as a mouse . Tumors, primary as well as metastatic, that form in the mouse will fluoresce when exposed to the appropriate wavelength of light, and thus can easily be tracked and studied .
  • Biosensors Modified forms of GFP have been used to make biosensors . GFP can be applied as an in vivo protein biosensor to report protein activity .
  • Reporter assays Green fluorescent protein may be used as a reporter gene . For example, GFP can be used as a reporter for environmental toxicity levels .

Case Studies Involving EGFP

  • Vaccine development: EGFP (200-208) peptide is used in the experimental development of antigen-specific vaccines against cancer .
  • Study of EGF endocytosis: The fusion protein EGFP-EGF is a tool for the study of EGF endocytosis due to its high sensitivity, stability, and convenience for manipulation .
  • Environmental toxicity studies: GFP can be used as a reporter for environmental toxicity levels. Results from a study showed that there was a decrease in both fluorescence and cellular density as pollutant levels increased, indicating that cellular activity had decreased .
  • Gene therapy and regenerative medicine: New lines of transgenic GFP rats can be relevant for gene therapy as well as regenerative medicine .
  • Cryobiology: GFP has been shown to be useful in cryobiology as a viability assay .
  • Transfection efficiency: GFP co-transfection can be used as an internal control for transfection efficiency in mammalian cells .
  • Study of cancer metastasis: GFP-labelled cancer cells have been used to model metastasis .

Mechanism of Action

The fluorescence of Enhanced Green Fluorescent Protein (EGFP) (200-208) is due to the formation of a chromophore within the protein. The chromophore is formed by the cyclization and oxidation of the tripeptide sequence Ser-Tyr-Gly within the protein. The fluorescence is a result of the chromophore absorbing light at a specific wavelength and then emitting light at a longer wavelength. The molecular targets involved in this process include the amino acids within the chromophore and the surrounding protein environment, which stabilize the chromophore and enhance its fluorescence properties .

Comparison with Similar Compounds

EGFP vs. DsRed (Red Fluorescent Protein)

AttributeEGFPDsRed
Emission Wavelength 509 nm (green)583 nm (red)
Oligomerization MonomericTetrameric (requires engineering for monomeric forms)
Maturation Time ~1 hour~24 hours
Multiplexing Utility Compatible with blue/yellow filtersRequires far-red filters

DsRed’s red emission allows spectral multiplexing with EGFP, but its tetrameric structure can perturb protein interactions unless monomerized . EGFP’s monomeric nature and faster maturation make it preferable for dynamic studies like real-time gene expression tracking .

EGFP vs. Enhanced Yellow Fluorescent Protein (EYFP)

AttributeEGFPEYFP
Emission Wavelength 509 nm (green)527 nm (yellow)
pH Sensitivity Stable at pH 7–10Quenched below pH 6.0
Applications General-purpose taggingpH-sensitive environments, FRET pairs

EYFP’s yellow emission is useful for Förster Resonance Energy Transfer (FRET) paired with cyan fluorescent proteins (e.g., ECFP), but its pH sensitivity limits use in acidic organelles like lysosomes .

Key Research Findings

Spectral and Structural Insights

  • Dual Fluorescence Peaks : EGFP exhibits a secondary fluorescence peak at lower wavelengths (λex = 380 nm, λem = 440 nm), which is pH-dependent and thermally sensitive. This peak, absent in wtGFP, arises from conformational flexibility in the chromophore environment .
  • Aggregation Behavior : Analytical ultracentrifugation studies reveal EGFP forms dimers at high concentrations (>5 mg/mL), a consideration for fusion protein design .

Functional Advantages

  • Live-Cell Compatibility : EGFP’s rapid maturation and minimal cytotoxicity enable real-time tracking of cellular processes, such as bacterial biofilm formation and intracellular pH changes .
  • Immunogenicity: EGFP elicits a H2-K<sup>d</sup>-restricted cytotoxic T-lymphocyte (CTL) response in BALB/c mice, necessitating caution in long-term in vivo studies .

Limitations

  • Photobleaching : Despite improved stability, prolonged exposure to intense light reduces EGFP fluorescence, necessitating low-light imaging protocols .
  • Size Constraints : The full-length EGFP (26.9 kDa) may sterically hinder small proteins when used as a fusion tag .

Data Tables

Table 1: Spectral Properties of Fluorescent Proteins

Proteinλex (nm)λem (nm)Brightness (Relative to wtGFP)
wtGFP395509
EGFP48850935×
EYFP51452720×
DsRed55858315×

Biological Activity

Enhanced Green Fluorescent Protein (EGFP) is a widely utilized fluorescent marker in molecular and cellular biology. The specific peptide sequence EGFP (200-208) represents a CD8 T cell epitope that plays a crucial role in immune responses, particularly in the context of cancer immunotherapy and vaccine development. This article explores the biological activity of EGFP (200-208), highlighting its immunogenic properties, applications in research, and implications for therapeutic interventions.

1. Immunogenic Properties

EGFP (200-208) has been identified as a significant immunogenic determinant, particularly in H2-Kd-restricted CD8+ T cell responses. Several studies have demonstrated its ability to stimulate interferon-gamma (IFN-γ) production upon immunization, making it a valuable model antigen for cancer vaccines.

Research Findings:

  • Immunogenicity in Mouse Models: A study indicated that immunization with EGFP (200-208) resulted in robust CD8+ T cell responses, characterized by increased IFN-γ production. This suggests that EGFP can effectively elicit an adaptive immune response in vivo .
  • Comparison with Other Antigens: In experiments comparing EGFP (200-208) with other epitopes, it was observed that the specific immune response to EGFP was significantly enhanced when combined with adjuvants like 2′3′-cGAMP .

2. Applications in Cancer Research

EGFP's utility extends beyond basic research into practical applications, particularly in cancer immunotherapy.

Case Studies:

  • Tumor Rejection Studies: In a study involving BALB/c mice, tumor cells expressing EGFP were effectively rejected by the host's immune system. This was evidenced by the complete tumor rejection in both young and aged mice when challenged with BM-185 cells expressing EGFP .
  • Vaccine Development: The peptide has been employed in developing antigen-specific vaccines aimed at enhancing anti-tumor immunity. Studies have shown that vaccination with plasmids encoding EGFP led to sustained CD8+ T cell responses over time .

The mechanisms through which EGFP (200-208) exerts its biological effects involve complex interactions between the peptide and the host's immune system.

Key Mechanisms:

  • CD8+ T Cell Activation: EGFP (200-208) is recognized by CD8+ T cells via MHC class I molecules, leading to their activation and proliferation .
  • Cytokine Production: Upon activation, these T cells produce cytokines such as IFN-γ, which play critical roles in orchestrating the immune response against tumors .

4. Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of EGFP (200-208):

Study ReferenceModel OrganismKey FindingsMethodology
BALB/c MiceEnhanced IFN-γ response post-immunizationELISPOT assay
MiceLower immune response with 2′3′-cGAMP compared to controlsTwo-way ANOVA
MiceSustained CD8+ T cell responses with plasmid vaccinationFlow cytometry
BALB/c MiceComplete tumor rejection with EGFP-expressing cellsTumor challenge assays

5. Conclusion

The Enhanced Green Fluorescent Protein (EGFP) peptide sequence (200-208) serves as a pivotal component in immunological research and therapeutic applications. Its ability to induce strong CD8+ T cell responses makes it an essential tool for developing cancer vaccines and understanding immune mechanisms. Continued research on this peptide will likely yield further insights into its potential for enhancing anti-tumor immunity and improving vaccine efficacy.

Q & A

Q. What are the key structural features of EGFP (200-208) that make it suitable as a CD8+ T cell epitope in cancer vaccine research?

EGFP (200-208) contains an H2-Kd-restricted epitope that stimulates IFNγ production in CD8+ T cells, making it a model antigen for cancer vaccine development. Its stability under physiological conditions (e.g., pH 7.4, 37°C) and high purity (>98%) ensure reproducibility in immunization studies. Researchers should verify peptide integrity via SDS-PAGE and mass spectrometry prior to use .

Q. What are the standard methods for quantifying EGFP (200-208) expression in mammalian cell lines?

Common quantification methods include:

  • Fluorescence-activated cell sorting (FACS) : Measures EGFP-positive cells with high sensitivity (e.g., >97% positivity in lentivirus-transduced mesenchymal stem cells) .
  • Microplate readers : Rapid quantification of fluorescence intensity using excitation/emission wavelengths of 488/509 nm .
  • Western blot : Detects EGFP fusion proteins using anti-GFP antibodies, with validation via molecular weight (~27 kDa for recombinant EGFP) .

Q. How can EGFP (200-208) be used as a reporter protein in protein localization studies?

EGFP (200-208) is fused to target proteins via recombinant DNA techniques. For example, in yeast studies, EGFP-PolyR fusions with His-tags enable subcellular tracking via fluorescence microscopy. Ensure proper linker sequences (e.g., TEV protease sites) to avoid steric hindrance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in EGFP (200-208) fluorescence spectra observed under different experimental conditions?

Conflicting spectral data (e.g., single vs. dual fluorescence peaks) arise from pH, temperature, and concentration variations. Use 3D fluorescence spectroscopy (excitation: 240–550 nm; emission: 470–570 nm) to identify secondary peaks. For example, a pH-dependent second peak at lower wavelengths confirms structural conformations . Recommended protocol :

  • Adjust buffer conditions (e.g., potassium phosphate vs. Tris-HCl).
  • Validate purity via SDS-PAGE (>95%) to exclude contamination artifacts .

Q. What experimental strategies mitigate EGFP (200-208)-induced interference with cellular polyubiquitination pathways?

EGFP fusion proteins can inhibit polyubiquitination, altering NF-κB/JNK signaling and p53 stability. To minimize artifacts:

  • Use monomeric EGFP (mEGFP) to reduce aggregation .
  • Include controls with untagged proteins or alternative reporters (e.g., mCherry).
  • Validate findings via proteasome activity assays (e.g., MG132 treatment) .

Q. How can EGFP (200-208) be optimized for live-cell imaging in dense tissue samples?

Enhance signal clarity via:

  • Mutagenesis : Introduce S65T/F64L mutations for improved thermostability and brightness .
  • Spectral unmixing : Pair EGFP with red-shifted fluorophores (e.g., tdTomato) to avoid overlap in multi-label experiments .
  • Two-photon microscopy : Reduces phototoxicity in thick tissues .

Methodological Considerations

Q. What are critical factors in designing EGFP (200-208)-based biosensors for intracellular pH monitoring?

  • pH sensitivity : EGFP fluorescence decreases at pH <6.0. Calibrate using ionophores (e.g., nigericin) in pH-adjusted buffers .
  • Fusion partners : Avoid bulky tags (e.g., GST) that alter pH-dependent conformational changes .
  • Validation : Compare with ratiometric dyes (e.g., SNARF-1) for accuracy .

Q. How do researchers validate EGFP (200-208) expression stability in long-term in vitro studies?

  • Perform FACS analysis at intervals (e.g., 2–16 weeks post-transduction) to track fluorescence intensity decay .
  • Use qPCR to monitor EGFP gene copy number stability in genomic DNA .

Data Contradiction Analysis

Q. Why do some studies report EGFP (200-208) as a monomer while others observe dimerization?

Dimerization can occur due to:

  • Linker design : Short/spacer-free constructs promote intermolecular interactions .
  • Buffers : High salt concentrations (e.g., >150 mM NaCl) may induce aggregation. Resolution : Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess oligomeric state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.